molecular formula C9H11BN2O2 B7954704 (2-Ethylindazol-5-yl)boronic acid

(2-Ethylindazol-5-yl)boronic acid

Cat. No.: B7954704
M. Wt: 190.01 g/mol
InChI Key: JEAFIZVMYCUTCK-UHFFFAOYSA-N
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Description

(2-Ethylindazol-5-yl)boronic acid is an aromatic boronic acid derivative featuring an indazole core substituted with an ethyl group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 5-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensing, drug delivery, and enzyme inhibition .

Properties

IUPAC Name

(2-ethylindazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-2-12-6-7-5-8(10(13)14)3-4-9(7)11-12/h3-6,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAFIZVMYCUTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN(N=C2C=C1)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues from the Indazole Family

The closest structural analogs of (2-Ethylindazol-5-yl)boronic acid, as identified in , include:

CAS No. Compound Name Structural Similarity Score Key Substituents
2096334-81-3 (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid 0.92 Methyl at 5-position, THP at 1-position
1562245-02-6 (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid 0.99 THP at 1-position, boronic acid at 5-position
2096337-20-9 (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid 0.99 THP at 1-position, boronic acid at 6-position

Key Observations :

  • Positional isomerism (boronic acid at 5- vs. 6-position) can significantly alter binding affinity and reactivity, as seen in other boronic acid systems .
Antifungal and HDAC Inhibition
  • Phenoxy-Substituted Boronic Acids: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibited potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that bulky aromatic substituents enhance antifungal activity by targeting histone deacetylases (HDACs) .
  • Anticancer Derivatives : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated cytotoxicity in triple-negative breast cancer cells (4T1) at sub-micromolar concentrations, highlighting the role of extended aromatic systems in antiproliferative activity .

However, in vitro validation is required.

Physicochemical and Reactivity Profiles

pKa and Binding Affinity
  • General Trends : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA, 4-MCPBA) exhibit higher pKa values (>8.5), reducing their reactivity at physiological pH (7.4). In contrast, fluorinated or hydroxylated derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid) have lower pKa, enhancing diol-binding capacity under physiological conditions .
  • Stabilization Mechanisms : The ethyl group in this compound may stabilize the boronate conjugate base through steric effects, similar to 2,6-diarylphenylboronic acids .
Chemical Reactivity
  • Oxidation Sensitivity: Boronic acids like 4-nitrophenyl boronic acid undergo rapid oxidation by H₂O₂ to form phenols, with reaction rates influenced by pH (optimal at pH ~11) . This reactivity suggests that this compound may require stabilization in oxidative environments for therapeutic use.

Data Tables

Table 2: Structural and Physicochemical Comparison

Property This compound 4-MCPBA 6-Hydroxynaphthalen-2-yl boronic acid
pKa Not reported >8.5 ~7.2 (estimated)
Key Substituent Ethylindazole Chlorophenyl Hydroxynaphthalene
Therapeutic Potential HDAC inhibition (hypothesized) Glucose sensing Anticancer

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